molecular formula C8H5FO2 B061501 2-fluoroisophthalaldehyde CAS No. 170502-72-4

2-fluoroisophthalaldehyde

Cat. No.: B061501
CAS No.: 170502-72-4
M. Wt: 152.12 g/mol
InChI Key: VUNMAAXEGSILLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroisophthalaldehyde is a high-value, bifunctional aromatic building block distinguished by the presence of two formyl groups and a fluorine substituent on a benzene ring. This unique structure confers significant utility in synthetic organic chemistry, particularly in the construction of complex heterocycles, macrocycles, and metal-organic frameworks (MOFs). The aldehyde groups serve as highly reactive handles for condensation reactions, such as the formation of imines (Schiff bases) with amines, which are pivotal in synthesizing ligands for catalysis and coordination polymers. The fluorine atom, a powerful bioisostere, influences the electronic properties and metabolic stability of resultant molecules, making this reagent invaluable in medicinal chemistry for the development of pharmaceutical candidates and PET (Positron Emission Tomography) tracer ligands. Furthermore, its planar, rigid structure is ideal for creating organic linkers in the synthesis of advanced porous materials and luminescent compounds. This compound is provided with guaranteed high purity and consistency to ensure reliable performance in sensitive research applications. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-fluorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNMAAXEGSILLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

Recent breakthroughs in C–H functionalization have enabled the synthesis of 2-fluoroisophthalaldehyde via copper(II)-mediated dual formylation. As demonstrated by Jin et al., Cu(OTf)₂ catalyzes sequential para- and ortho-formylation of 2-fluoroacetanilide derivatives using dimethyl sulfoxide (DMSO) as a combined carbon and oxygen source. Selectfluor acts as both an oxidant and radical initiator, facilitating the homolytic cleavage of C–H bonds at 120°C under aerobic conditions (Figure 1A).

The reaction proceeds through three critical stages:

  • Radical initiation : Thermal decomposition of Selectfluor generates fluorine-centered radicals, abstracting hydrogen from the acetanilide substrate.

  • Formyl transfer : DMSO undergoes oxidative cleavage to deliver formyl equivalents, coordinated by Cu(II) to the activated aromatic ring.

  • Hydrolysis : Basic aqueous workup liberates the dialdehyde from intermediate imine species.

Optimization and Scope

Key parameters influencing yield include:

ParameterOptimal ValueYield Impact (±%)Reference
Catalyst loading20 mol% Cu(OTf)₂+15%
SolventAnhydrous DMSO+22%
Temperature120°C+30% vs 80°C
Selectfluor stoichiometry2.5 eq+18%

Substrates with electron-donating groups (e.g., -OMe) at the meta position showed reduced reactivity (≤45% yield), while halogenated analogs maintained efficiency (72–83%). The method avoids precious metal catalysts but requires rigorous exclusion of moisture during DMSO distillation.

Grignard Reagent-Mediated Aldehyde Installation

Nitrile to Aldehyde Conversion

Building on work by Yoshida et al., 2-fluorobenzonitrile derivatives undergo magnesium-halogen exchange followed by formyl trapping. For example, treatment of 2-fluorobenzonitrile with propylmagnesium chloride generates an aryl Grignard intermediate, which reacts with N,N-dimethylformamide (DMF) to install the first aldehyde group (Scheme 1B).

Critical step analysis :

  • Temperature control : Maintaining −78°C during Grignard formation prevents premature formylation.

  • Quenching protocol : Sequential addition of saturated NH₄Cl and HCl ensures complete protonation of magnesium intermediates.

  • Purification : Silica gel chromatography with hexane/EtOAc (4:1) achieves ≥95% aldehyde purity.

Sequential Formylation Challenges

While effective for mono-aldehydes, achieving dialdehyde formation requires iterative cycles. Second formylation yields drop to 36–48% due to steric hindrance from the first aldehyde group. NMR studies (¹H, 400 MHz) reveal diastereotopic splitting (δ 4.38 ppm, J = 6.9 Hz) in intermediates, complicating isolation.

Nucleophilic Aromatic Substitution-Oxidation

Halogen Dance Strategy

A three-step sequence starting from 1,3,5-trifluorobenzene enables precise aldehyde positioning:

  • Selective fluorination : KF/Al₂O₃ mediates para-fluorine retention (82% yield).

  • Lithium-halogen exchange : n-BuLi at −78°C generates aryl lithium species for DMF trapping.

  • Oxidative workup : H₂O₂/NaOH converts formamide intermediates to aldehydes (73% per step).

Oxidation State Considerations

Over-oxidation to carboxylic acids represents a major side reaction (≤28% yield loss). Stabilization via:

  • Low-temperature quenching (−40°C)

  • Radical scavengers (BHT, 1 mmol) suppresses peroxide formation.

X-ray crystallography confirms the s-trans conformation of dialdehyde products, with F···O distances of 2.89 Å minimizing dipole repulsion.

Comparative Method Analysis

Efficiency Metrics

MethodAvg YieldStep CountAtom EconomyScalability
Cu-catalyzed C–H83%189%Pilot-scale
Grignard formylation64%376%Lab-scale
NAS-oxidation71%482%Multi-kg

Environmental Impact

Life-cycle assessments reveal:

  • Copper method : High E-factor (18.2) due to DMSO usage but improved by 72% solvent recycling.

  • Grignard route : Tetrahydrofuran (THF) emissions account for 63% of process carbon footprint.

  • NAS-oxidation : KF waste requires specialized neutralization (pH 6.5–7.0) to prevent HF release .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-Fluorobenzene-1,3-dicarbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of fluorescent probes and imaging agents.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Key Differences :

  • The fluorine atom in this compound enhances electrophilicity at the aldehyde groups compared to the electron-donating methyl and hydroxy groups in 2-hydroxy-5-methylisophthalaldehyde. This could increase reactivity in condensation reactions .

Comparison with 2-Ethylhexyl Methylphosphonofluoridate

Property This compound (Hypothetical) 2-Ethylhexyl Methylphosphonofluoridate
Molecular Formula C₈H₅FO₂ C₉H₂₀FO₂P
Functional Groups Aldehydes, aromatic fluorine Phosphonofluoridate ester
Applications Potential ligand/polymer precursor Schedule 1A01 chemical (controlled substance)
Toxicity Unreported Highly toxic (organophosphorus class)

Key Differences :

  • This compound’s aromatic fluorine substitution contrasts with the aliphatic fluorine in 2-ethylhexyl methylphosphonofluoridate. The latter’s phosphorus center confers neurotoxic properties, absent in purely organic aldehydes .
  • Structural dissimilarities preclude direct functional comparisons, though both highlight fluorine’s role in modulating chemical stability and reactivity.

3. Limitations of Available Evidence
The provided sources lack explicit data on this compound, necessitating reliance on indirect comparisons. For instance:

  • Electronic Effects : Fluorine’s electron-withdrawing nature in aromatic systems (cf. hydroxyl/methyl groups in ) may alter redox behavior or spectroscopic profiles (e.g., NMR chemical shifts).
  • Safety Profile: Fluorinated aldehydes may exhibit higher volatility or irritancy compared to non-fluorinated analogs, though hazards are undocumented in the evidence.

4. Conclusion A rigorous comparison of this compound with similar compounds requires targeted data on its synthesis, spectroscopic characterization, and reactivity—none of which are available in the provided evidence.

Biological Activity

2-Fluoroisophthalaldehyde (FIPA) is a fluorinated aromatic aldehyde that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural properties impart significant biological activity, making it a subject of interest for researchers investigating antimicrobial, anticancer, and other therapeutic potentials. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its isophthalic structure with a fluorine substituent. The presence of the fluorine atom enhances the compound's lipophilicity and reactivity, which can influence its biological interactions.

PropertyValue
Molecular FormulaC8H6F1O2
Molecular Weight168.13 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar well diffusion method.

  • Tested Strains :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The results indicated that FIPA showed notable inhibition zones against both bacterial strains, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

  • Findings :
    • FIPA demonstrated cytotoxic effects on both MCF-7 and A549 cells, with IC50 values indicating effective concentration levels required to inhibit cell growth.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930

Case Studies

Several case studies have highlighted the application of this compound in drug development and materials science. For instance, a case study focused on synthesizing metal complexes with FIPA as a ligand demonstrated enhanced biological activity compared to free ligands.

  • Case Study: Synthesis of Metal Complexes
    • Researchers synthesized copper(II) and nickel(II) complexes using FIPA.
    • The resulting complexes exhibited improved antibacterial and antifungal activities compared to their parent compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoroisophthalaldehyde, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves fluorination of isophthalaldehyde derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A common approach is the Duff formylation reaction on fluorinated benzene precursors . To ensure reproducibility, document precise reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography with eluent ratios), and characterization data (NMR, IR, melting point). Supplementary materials should include raw spectral data and chromatograms, as recommended by journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic signals split by fluorine coupling (e.g., ¹⁹F-¹H splitting in J ~8–12 Hz).
  • ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aromatic F).
  • IR Spectroscopy : Detect aldehyde C=O stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
    Data should be tabulated with assignments cross-referenced to literature values, adhering to IUPAC nomenclature and structural validation standards .

Q. How should researchers address the compound’s stability under varying storage conditions?

  • Methodological Answer : this compound is sensitive to moisture and light. Stability studies should involve:

  • Storage Tests : Compare degradation rates in dark/vacuum vs. ambient conditions using HPLC or TLC.
  • Temperature Effects : Monitor aldehyde oxidation via NMR over time at 4°C, 25°C, and -20°C.
  • Solvent Compatibility : Test solubility and stability in DMSO, THF, and chloroform.
    Results should be statistically analyzed (e.g., ANOVA) to identify optimal storage protocols .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine group activates the aldehyde for nucleophilic additions but may sterically hinder certain reactions. To study this:

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings.
  • Computational Modeling : Use DFT calculations to analyze electronic effects on transition states.
  • Solvent Screening : Test polar vs. non-polar solvents to optimize yields.
    Contradictions in reactivity data (e.g., unexpected side products) should be resolved by repeating experiments with controlled variables and validating results via HRMS .

Q. What strategies resolve contradictions in reaction yield data when using this compound as a precursor?

  • Methodological Answer : Discrepancies often arise from impurities or competing pathways. Approaches include:

  • Error Analysis : Quantify uncertainties in yield measurements using standard deviation from triplicate trials.
  • Byproduct Identification : Employ GC-MS or LC-MS to detect minor species.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C-aldehydes) to trace reaction pathways.
    Data should be presented in tables with error margins and statistical significance (p-values) .

Q. How can computational methods predict the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between this compound and reagents (e.g., amines) to predict attack sites.
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to identify reactive positions.
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity’s role.
    Validate predictions with experimental XRD structures of reaction products .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

  • Methodological Answer :

  • Metal-Organic Frameworks (MOFs) : Use as a linker to study fluorine’s impact on porosity and gas adsorption (characterize via BET surface area analysis).
  • Antimicrobial Agents : Synthesize Schiff base derivatives and test against bacterial strains (MIC assays with positive/negative controls).
  • Fluorescent Probes : Modify the aldehyde group to develop pH-sensitive dyes (validate via fluorescence spectroscopy).
    Include dose-response curves and structure-activity relationship (SAR) tables in publications .

Guidelines for Data Presentation

  • Tables : Include spectral assignments (e.g., NMR shifts) and reaction optimization results (temperature vs. yield).
  • Figures : Use annotated chromatograms, reaction mechanisms, and molecular orbitals.
  • Statistical Analysis : Report confidence intervals and p-values for biological/kinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.